molecular formula C9H17NO3 B12312964 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine

Cat. No.: B12312964
M. Wt: 187.24 g/mol
InChI Key: OWGKBHAVTSVSEV-UHFFFAOYSA-N
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Description

(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the following steps:

    Formation of the 2,2-dimethyl-1,3-dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Introduction of the morpholine ring: The dioxolane intermediate is then reacted with morpholine under basic conditions, often using sodium hydride or potassium carbonate as the base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Diol derivatives.

    Substitution: N-substituted morpholine derivatives.

Chemistry:

  • Used as a chiral building block in asymmetric synthesis.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the synthesis of biologically active molecules.
  • Investigated for its role in enzyme inhibition studies.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Potential applications in drug delivery systems.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the metal complex.

Comparison with Similar Compounds

  • (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
  • (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
  • (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]piperidine

Uniqueness:

  • The specific stereochemistry of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine imparts unique reactivity and selectivity in chemical reactions.
  • The combination of the morpholine and dioxolane rings provides a distinct structural framework that can be exploited in various applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine

InChI

InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3

InChI Key

OWGKBHAVTSVSEV-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2CNCCO2)C

Origin of Product

United States

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